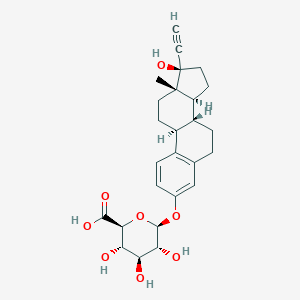

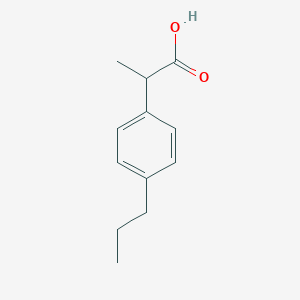

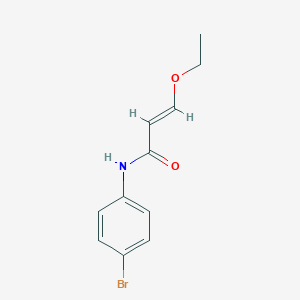

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" often involves the reaction of phenetole with various agents through Friedel-Crafts and Wittig G reactions. A notable route for synthesizing a similar compound, ethyl-2-(p-ethoxyphenyl) propenoate, has been proposed, demonstrating the effects of solvents and molar ratios on the reactions' efficiency, achieving overall yields of about 63.8% (Jianquan, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" has been extensively studied. For instance, an investigation into the structural aspects of a closely related compound through X-ray crystallography, spectroscopy, and DFT calculations revealed significant stabilization through intramolecular interactions, which are quantified using various analytical methods (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving derivatives of "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" showcase the compound's reactivity and potential for forming complex structures. For example, the synthesis and analysis of a compound demonstrated its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

科学的研究の応用

Acrylamide Research and Applications

Acrylamide, chemically related to acrylamides like "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been extensively studied for its formation and degradation in food products, especially in high-carbohydrate heat-treated foods. Research by Keramat et al. (2011) emphasizes the health risks associated with acrylamide exposure, including neurotoxicity and carcinogenicity, and outlines factors that influence its formation in bakery products. The study offers guidelines for reducing acrylamide levels in baked goods, highlighting the significance of understanding chemical reactions and conditions that affect its presence in food (Keramat et al., 2011).

Environmental Fate of Brominated Compounds

Brominated flame retardants (BFRs) have been the subject of environmental research due to their persistence and potential health risks. Zuiderveen et al. (2020) provide a critical review of the occurrence of novel brominated flame retardants in various matrices, including indoor air, dust, consumer goods, and food. This review discusses the increasing application of NBFRs, their environmental fate, and the need for more research on their occurrence and toxicity. The high concentrations of certain NBFRs reported raise concerns about their environmental impact and human exposure (Zuiderveen et al., 2020).

Coordination Chemistry and Applications

The coordination chemistry of acrylamide compounds, which includes structures similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been reviewed by Girma et al. (2005). This review explores the coordination modes of acrylamide with transition metals, emphasizing the potential for acrylamide and related compounds to act as ligands in complex formations. These interactions are crucial for understanding the reactivity and application of such compounds in biological systems and potentially in the development of new materials or catalytic processes (Girma et al., 2005).

特性

IUPAC Name |

(E)-N-(4-bromophenyl)-3-ethoxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIWJXDWZVDVTN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)NC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。